1-allyl-4-(1-(2-hydroxy-3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Description
This compound features a benzimidazole-pyrrolidinone hybrid scaffold with an allyl group at the pyrrolidinone nitrogen and a 2-hydroxy-3-(o-tolyloxy)propyl substituent on the benzimidazole nitrogen. The hydroxyl and o-tolyloxy groups may enhance solubility and receptor-binding specificity compared to simpler analogs.
Properties
IUPAC Name |
4-[1-[2-hydroxy-3-(2-methylphenoxy)propyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-3-12-26-14-18(13-23(26)29)24-25-20-9-5-6-10-21(20)27(24)15-19(28)16-30-22-11-7-4-8-17(22)2/h3-11,18-19,28H,1,12-16H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKNPGRXEUPBHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Allyl-4-(1-(2-hydroxy-3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic compound that belongs to the class of benzoimidazole derivatives. This compound has garnered attention due to its potential therapeutic applications, particularly in medicinal chemistry. Its structure includes a pyrrolidine moiety, which is often associated with various biological activities, making it a subject of interest in drug development.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 405.498 g/mol. The structural features of this compound suggest various interactions with biological targets, potentially leading to diverse pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₃₁N₃O₃ |
| Molecular Weight | 405.498 g/mol |
| Purity | Typically >95% |
The biological activity of 1-allyl-4-(1-(2-hydroxy-3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is likely related to its interaction with specific biological targets. Benzoimidazole derivatives are known for their diverse biological activities, including:
- Antimicrobial Activity : Exhibiting potential against various bacterial and fungal strains.
- Anti-inflammatory Effects : Modulating inflammatory pathways that may lead to therapeutic benefits in chronic inflammatory diseases.
- Anticancer Properties : Showing efficacy against different cancer cell lines, suggesting a role in cancer therapy.
Research Findings and Case Studies
Research has indicated that compounds similar to 1-allyl-4-(1-(2-hydroxy-3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one exhibit significant biological activity. For instance:
-
Anticancer Activity :
- A study evaluated a series of benzoimidazole derivatives for their anticancer properties against human breast adenocarcinoma (MCF-7) cells. Compounds demonstrated IC50 values indicating potent cytotoxic effects, suggesting that modifications on the benzoimidazole scaffold can enhance activity against cancer cell lines .
-
Antimicrobial Properties :
- Research on similar compounds has shown promising results in inhibiting the growth of pathogenic bacteria and fungi. The presence of hydroxyl and alkoxy groups in the structure appears to enhance antimicrobial efficacy .
- Anti-inflammatory Effects :
Pharmacological Evaluation
Quantitative data from pharmacological studies are essential for understanding the potency and efficacy of this compound against specific targets. The following table summarizes findings from various studies:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis of the target compound with three analogs, emphasizing structural variations, physicochemical properties, and bioactivity.
Table 1: Structural and Physicochemical Comparison
Key Findings:
Substituent Effects: The target compound’s 2-hydroxy-3-(o-tolyloxy)propyl group introduces polarity (logP = 2.8) compared to Analog 1’s longer 4-(m-tolyloxy)butyl chain (logP = 3.5). This suggests improved aqueous solubility (0.15 mg/mL vs. 0.08 mg/mL) due to the hydroxyl group .
Heterocyclic Core Modifications :
- The pyrrolidin-2-one core in the target and Analog 1 offers conformational rigidity, whereas Analog 2’s dihydro-pyrrol-2-one allows π-π stacking with aromatic residues in enzymes .
Pharmacological Implications :
- Benzimidazole derivatives (target and Analog 1) are often associated with antimicrobial or kinase-inhibitory activity, while imidazole-containing analogs (Analog 2) may exhibit antifungal properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
